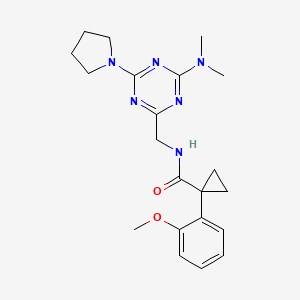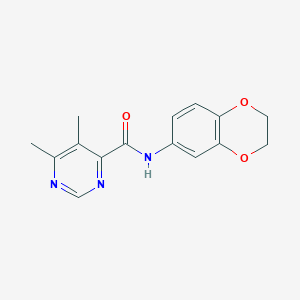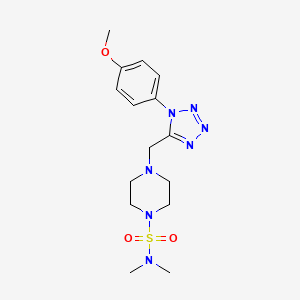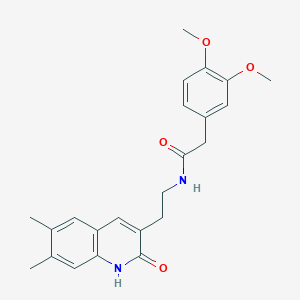![molecular formula C14H21BrN4O2 B2766137 tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate CAS No. 2378501-17-6](/img/structure/B2766137.png)
tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 2402830-44-6 . It has a molecular weight of 371.28 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 3-(((5-bromopyrazin-2-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate . The InChI code is 1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 371.28 . It is stored at a temperature of 4 degrees Celsius and is in the form of an oil .Aplicaciones Científicas De Investigación
Pyrrolidine Derivatives in Drug Discovery
Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate and its derivatives have been explored in various contexts of scientific research, particularly in the discovery and development of new pharmaceutical compounds. These studies have demonstrated the compound's utility in the synthesis of complex molecules with potential biological activities.
Role in Synthesis of Histamine Receptor Ligands
One study focused on the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the optimization of potency through systematic modifications. The research led to the identification of compounds with significant in vitro potency and in vivo activity as anti-inflammatory agents and antinociceptive properties, suggesting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Continuous Flow Synthesis for Pyrrole-3-Carboxylic Acid Derivatives
Another application is in the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ, showcasing an efficient approach to synthesize complex molecules that can serve as intermediates for further pharmaceutical development (Herath & Cosford, 2010).
Development of Renin Inhibitors
Research on renin inhibitors for the treatment of hypertension also features the modification of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate derivatives. Efforts to improve pharmacokinetic profiles while maintaining renin inhibitory activity led to the discovery of novel benzimidazole derivatives as potent and orally bioavailable renin inhibitors, highlighting the compound's role in generating therapeutically relevant molecules (Tokuhara et al., 2018).
Pyrrolidine Synthesis for Chemical Libraries
The compound has also been used in the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives, offering insights into the construction of chemical libraries for drug discovery. Such research underscores the importance of pyrrolidine derivatives in the synthesis of compounds with potential biological activities (Shatsauskas et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust, gas, or vapors, and using personal protective equipment .
Propiedades
IUPAC Name |
tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-5-10(9-19)18(4)12-8-16-11(15)7-17-12/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDBLBNJDBMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)

![3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2766057.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2766064.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)
![3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2766068.png)

![N-(3-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)



